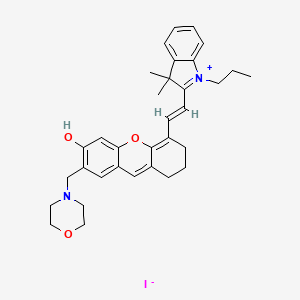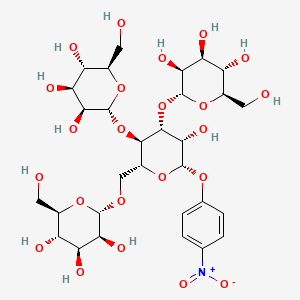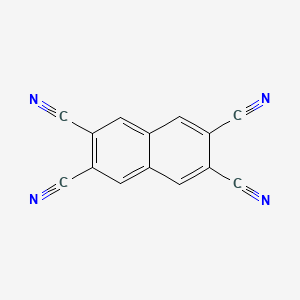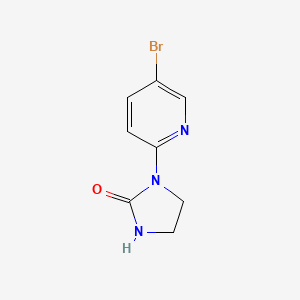
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid is a compound with the molecular formula C4H8N3O3P and a molecular weight of 177.098 g/mol This compound features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Amino(1H-imidazol-4-yl)methyl)phosphonic acid typically involves the condensation of imidazole derivatives with phosphonic acid precursors. One common method involves the reaction of 1H-imidazole with chloromethylphosphonic acid under controlled conditions to yield the desired product . The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as crystallization and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like chloromethylphosphonic acid in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Amino(1H-imidazol-4-yl)methyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and biochemical pathways . The phosphonic acid group can mimic phosphate groups, allowing the compound to act as an inhibitor or activator of various enzymes involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolepropionic acid: A similar compound with a propionic acid group instead of a phosphonic acid group.
1H-Imidazole-4-propanoic acid: Another derivative with a propanoic acid group.
Uniqueness
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This uniqueness makes it valuable for specific applications in catalysis, enzyme inhibition, and material science .
Propiedades
Fórmula molecular |
C4H8N3O3P |
|---|---|
Peso molecular |
177.10 g/mol |
Nombre IUPAC |
[amino(1H-imidazol-5-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C4H8N3O3P/c5-4(11(8,9)10)3-1-6-2-7-3/h1-2,4H,5H2,(H,6,7)(H2,8,9,10) |
Clave InChI |
FOZQEBYZCJSFBY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)C(N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)








